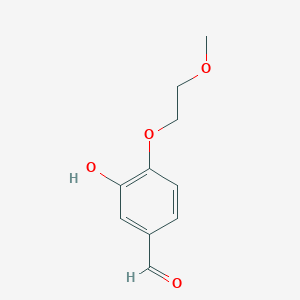

3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6-7,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWNCBNBIVBBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Hydroxy 4 2 Methoxyethoxy Benzaldehyde

Established Synthetic Routes and Reaction Pathways

The synthesis of 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (B6240887) is predominantly achieved through multi-step pathways that prioritize the selective functionalization of a dihydroxy precursor.

Multi-Step Synthesis Strategies

The most established synthetic route commences with protocatechualdehyde (3,4-dihydroxybenzaldehyde). The core of this strategy lies in the regioselective O-alkylation of the hydroxyl group at the C4 position. This selectivity is governed by the different acidic characters of the two hydroxyl groups. The C4-hydroxyl proton is more acidic due to its position para to the electron-withdrawing aldehyde group, which stabilizes the resulting phenoxide anion through resonance. In contrast, the C3-hydroxyl is meta to the aldehyde and thus less acidic.

The general multi-step process is as follows:

Deprotonation: A suitable base is used to selectively deprotonate the more acidic C4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553).

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile, attacking an alkylating agent such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethoxymethyl chloride (MEM-Cl).

Workup and Purification: The reaction is quenched, and the final product is isolated and purified.

This approach ensures that the ether linkage is formed exclusively at the desired C4 position, leaving the C3-hydroxyl group unmodified. Studies on analogous dihydroxybenzaldehydes have demonstrated that careful selection of the base and reaction conditions is crucial for achieving high regioselectivity and yield. mdpi.comnih.gov

One-Pot Reaction Protocols

While dedicated one-pot, multi-component syntheses for this compound are not extensively documented in peer-reviewed literature, the principles of one-pot reactions are widely applied to streamline the synthesis of complex aromatic aldehydes. iaea.orgnih.gov A hypothetical one-pot approach could involve the in-situ generation of the alkylating agent or telescoping the alkylation and a subsequent reaction step without isolating the intermediate. However, the standard and most reliable method remains a sequential, multi-step synthesis that allows for precise control over the regioselective alkylation.

Innovations in Synthetic Efficiency and Yield Optimization

Advances in the synthesis of substituted hydroxybenzaldehydes have focused on improving yield and simplifying purification by enhancing the regioselectivity of the alkylation step. Research on the selective protection of 3,4-dihydroxybenzaldehyde has shown that alkylation using benzyl (B1604629) chloride, sodium bicarbonate, and a catalytic amount of sodium iodide in DMF can achieve yields of around 71%. mdpi.com

Below is a data table comparing reaction conditions and yields for the regioselective 4-O-alkylation of dihydroxybenzaldehydes from related studies.

| Starting Material | Alkylating Agent | Base | Solvent | Catalyst | Yield (%) | Reference |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ | DMF | NaI | 71 | mdpi.com |

| 3,4-Dihydroxybenzaldehyde | p-Methoxybenzyl chloride | NaHCO₃ | DMF | NaI | 75 | mdpi.com |

| 2,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | K₂CO₃ | CH₃CN | - | 55 | nih.gov |

| 2,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | Cs₂CO₃ | CH₃CN | - | 82 | nih.gov |

| 2,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | CsHCO₃ | CH₃CN | - | 95 | nih.gov |

Green Chemistry Principles in this compound Synthesis

Solvent Selection: Traditional syntheses have often employed polar aprotic solvents like dimethylformamide (DMF), which is effective but carries significant health and environmental concerns. mdpi.com More recent optimization studies have shown that acetonitrile (B52724) can be a more suitable solvent, offering high yields while being generally regarded as a greener alternative to DMF. nih.gov

Atom Economy: The primary synthesis route, a Williamson ether synthesis, involves a substitution reaction. While effective, the atom economy is not ideal as it generates a stoichiometric amount of salt byproduct (e.g., sodium bromide).

Catalysis: The use of catalytic quantities of sodium iodide can improve reaction rates and efficiency, aligning with green principles by reducing the need for harsher conditions or more reactive, less stable reagents. mdpi.com

Base Selection: The move from strong, stoichiometric bases like potassium carbonate to milder, highly selective bases like cesium bicarbonate can reduce byproduct formation, thereby minimizing waste and simplifying purification. nih.gov This enhances the process efficiency and reduces the environmental burden associated with downstream processing.

Catalytic Systems and Reaction Condition Optimization

The optimization of catalytic systems and reaction conditions is paramount for the successful synthesis of this compound. The key challenge is to maximize the yield of the mono-alkylated product while suppressing the formation of the bis-alkylated byproduct.

Systematic studies on related dihydroxybenzaldehydes have provided a clear roadmap for this optimization. A key finding is the profound impact of the choice of base. nih.gov While strong bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can be effective, they increase the risk of double alkylation. In contrast, a milder base like cesium bicarbonate (CsHCO₃) offers the ideal basicity to selectively deprotonate the more acidic C4-hydroxyl group without significantly affecting the C3-hydroxyl, leading to excellent regioselectivity. nih.gov

The choice of solvent has also been optimized. While DMF and acetone (B3395972) are functional, acetonitrile has been identified as a superior solvent, particularly when paired with CsHCO₃, leading to cleaner reactions and higher yields. nih.gov The use of sodium iodide as a co-catalyst is another important optimization, as it facilitates the reaction with less reactive alkyl chlorides by converting them in situ to more reactive alkyl iodides. mdpi.com

The following table summarizes the results of a base screening for a similar regioselective alkylation reaction.

| Base | Solvent | Temperature (°C) | Yield of 4-O-Alkylated Product (%) | Reference |

| NaHCO₃ | CH₃CN | 80 | 10 | nih.gov |

| KHCO₃ | CH₃CN | 80 | 76 | nih.gov |

| K₂CO₃ | CH₃CN | 80 | 55 | nih.gov |

| Cs₂CO₃ | CH₃CN | 80 | 82 | nih.gov |

| CsHCO₃ | CH₃CN | 80 | 95 | nih.gov |

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to its preparation.

Regioselectivity: This is the most critical consideration in the synthesis of this compound from its logical precursor, 3,4-dihydroxybenzaldehyde. The successful synthesis hinges on the ability to selectively alkylate the C4-hydroxyl group while leaving the C3-hydroxyl group free. This high degree of regioselectivity is achievable due to the inherent electronic properties of the starting material. The electron-withdrawing effect of the para-aldehyde group makes the C4-hydroxyl proton significantly more acidic than the meta-C3-hydroxyl proton. Consequently, using a carefully chosen mild base under optimized conditions allows for the preferential formation of the C4-phenoxide, which then undergoes nucleophilic attack on the alkylating agent. Research has confirmed that this strategy can provide the desired 4-O-alkylated product with excellent selectivity and in high yields. mdpi.comnih.gov

In-Depth Analysis of Derivatization Strategies for this compound Remains Elusive in Publicly Accessible Research

The inquiry sought to build a comprehensive article structured around specific derivatization strategies for this compound, including modifications at its hydroxyl and aldehyde functional groups, alterations to its ether linkage, the development of hybrid molecules, and the synthesis of bioactive analogues and prodrugs.

Initial and subsequent database searches consistently led to information about a structurally similar but distinct compound, 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin (B20041). While the derivatization of isovanillin is well-documented, the strict focus of the requested article on this compound prevents the extrapolation of this data.

Further investigation did identify three patents that cite this compound: AU-2015304465-A1, AU-2015304465-B2, and US-2023248837-A1. These patents are titled "Salt of monocyclic pyridine (B92270) derivative and crystal thereof" and "Technology for Modulating Targeting Chimeras Induced by Cell-Penetrating Peptide and Application Thereof". chiralen.com While these patents suggest the compound's use as an intermediate or a component in more complex molecular structures, access to the full-text documents to extract specific details regarding its synthesis and subsequent chemical transformations proved unattainable through standard search protocols.

Derivatization Strategies and Analogue Development of 3 Hydroxy 4 2 Methoxyethoxy Benzaldehyde

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 4 2 Methoxyethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule and assessing its purity. For 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (B6240887), both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic protons on the benzene (B151609) ring would present as a complex splitting pattern, likely as doublets or doublet of doublets, in the δ 6.8-7.5 ppm region. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The protons of the 2-methoxyethoxy group would be visible as distinct multiplets, likely around δ 4.2 ppm and δ 3.8 ppm for the two methylene (B1212753) (-CH₂-) groups, and a singlet around δ 3.4 ppm for the terminal methoxy (B1213986) (-OCH₃) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. docbrown.info The most downfield signal would correspond to the aldehydic carbon, expected around δ 191-193 ppm. rsc.org The aromatic carbons would resonate in the δ 110-155 ppm range, with carbons attached to oxygen atoms appearing further downfield. The carbons of the 2-methoxyethoxy side chain would be found in the upfield region, typically between δ 59 and 72 ppm.

Conformational Analysis: For ortho-substituted benzaldehydes, NMR is crucial for determining the preferred conformation of the aldehyde group relative to its substituents. tandfonline.com Studies on related molecules show that steric and electronic interactions govern whether the 'cis' (carbonyl oxygen oriented towards the substituent) or 'trans' (carbonyl oxygen oriented away from the substituent) conformer is more stable. rsc.org The presence of the bulky 2-methoxyethoxy group at the 4-position and the hydroxyl group at the 3-position would influence the rotational barrier of the aldehyde group, a phenomenon that can be studied using variable-temperature NMR experiments and the analysis of long-range coupling constants.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 9.8 - 10.1 (s) | 191 - 193 |

| Ar-H (adjacent to -CHO) | 7.3 - 7.5 (d) | 125 - 128 |

| Ar-H (adjacent to -OH) | 7.2 - 7.4 (s) | 114 - 116 |

| Ar-H (adjacent to ether) | 6.9 - 7.1 (d) | 110 - 112 |

| Ar-C (C-CHO) | - | 130 - 132 |

| Ar-C (C-OH) | - | 145 - 148 |

| Ar-C (C-O-CH₂) | - | 150 - 153 |

| Phenolic -OH | 5.5 - 6.5 (br s) | - |

| -O-CH₂-CH₂- | 4.1 - 4.3 (t) | 68 - 72 |

| -CH₂-O-CH₃ | 3.7 - 3.9 (t) | 66 - 70 |

| -O-CH₃ | 3.3 - 3.5 (s) | 58 - 60 |

| Note: s = singlet, d = doublet, t = triplet, br s = broad singlet. Predicted values are based on data from analogous compounds. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov

IR Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. researchgate.net

O-H Stretch: A strong, broad band between 3200-3500 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group, indicative of hydrogen bonding. nist.gov

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethoxy group would be observed just below 3000 cm⁻¹. inference.org.uk

C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ for the aldehydic C-H stretch. ias.ac.in

C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the conjugated aldehyde carbonyl group. inference.org.uk The exact position is sensitive to electronic effects and hydrogen bonding.

C=C Stretch (Aromatic): Several bands of varying intensity between 1450-1600 cm⁻¹ are due to the stretching vibrations of the aromatic ring.

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region (aryl ethers) and 1050-1150 cm⁻¹ region (aliphatic ethers) would confirm the presence of the ether linkages. ias.ac.in

Intermolecular Interactions: The presence of the hydroxyl group allows for the formation of intermolecular hydrogen bonds (O-H···O=C), which can cause a shift in the C=O and O-H stretching frequencies to lower wavenumbers. This provides valuable information about molecular association in the condensed phase. researchgate.net

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic (Ether chain) | 2850 - 2960 | Medium |

| C-H Stretch | Aldehyde | ~2820, ~2720 | Weak |

| C=O Stretch | Aldehyde | 1680 - 1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Aryl Ether | 1200 - 1280 | Strong |

| C-O Stretch | Aliphatic Ether | 1050 - 1150 | Strong |

| Table is based on general spectroscopic data for related functional groups. nist.govinference.org.ukias.ac.in |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₁₂O₄), the molecular weight is 196.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 196. The fragmentation pattern would likely show characteristic losses:

[M-1]⁺: Loss of the aldehydic hydrogen radical to give a stable acylium ion at m/z 195. This is often a very prominent peak in the spectra of benzaldehydes. docbrown.info

[M-29]⁺ / [M-31]⁺: Loss of the CHO radical (m/z 29) or OCH₃ radical.

Cleavage of the Ether Side Chain: Fragmentation of the 2-methoxyethoxy side chain is highly probable. A key fragmentation pathway would be the cleavage of the benzylic ether bond, leading to characteristic fragment ions. For instance, loss of the entire •OCH₂CH₂OCH₃ group (m/z 75) would yield an ion at m/z 121. Alternatively, cleavage within the chain could occur.

[C₆H₅O]⁺: A fragment ion at m/z 93 corresponding to a hydroxyphenoxy cation could be formed through rearrangement and fragmentation.

Analysis of the fragmentation pattern of the closely related vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) shows major peaks at m/z 152 (M⁺•), 151 (M-H)⁺, and 123 (M-CHO)⁺, which provides a strong basis for predicting the fragmentation of the title compound. massbank.eu

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 196 | [C₁₀H₁₂O₄]⁺• | Molecular Ion (M⁺•) |

| 195 | [M-H]⁺ | Loss of aldehydic proton |

| 167 | [M-CHO]⁺ | Loss of formyl radical |

| 151 | [M-CH₂OCH₃]⁺ | Cleavage within the ether side chain |

| 121 | [M-OCH₂CH₂OCH₃]⁺ | Loss of the entire ether side chain |

| These predictions are based on common fragmentation patterns of aromatic aldehydes and ethers. docbrown.infomassbank.eu |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound does not appear in the public domain, analysis of related benzaldehyde (B42025) structures provides significant insight into the expected solid-state conformation and packing. researchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment of Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are not applicable to the compound itself.

However, these techniques would become indispensable for the stereochemical analysis of its chiral derivatives. Chirality could be introduced into the molecule in several ways:

Synthesis of Chiral Derivatives: Chemical modification of the 2-methoxyethoxy side chain, for instance, by introducing a stereocenter (e.g., 3-hydroxy-4-(2-methoxypropoxy)benzaldehyde), would result in a pair of enantiomers.

Atropisomerism: Introduction of sufficiently bulky groups at positions ortho to the bond connecting the benzene ring and the aldehyde group could hinder free rotation, potentially leading to stable, separable atropisomers.

For such chiral derivatives, CD spectroscopy would be a powerful tool for assigning the absolute configuration. The interaction of the chiral molecule with circularly polarized light would produce a unique CD spectrum. The sign and intensity of the Cotton effects in the spectrum, which correspond to the electronic transitions of the chromophores (e.g., the substituted benzene ring and the carbonyl group), are directly related to the molecule's three-dimensional stereochemistry. By comparing experimental CD spectra with those predicted by quantum-chemical calculations for a specific enantiomer, the absolute configuration of the synthesized chiral derivative could be unambiguously determined.

Computational and Theoretical Studies on 3 Hydroxy 4 2 Methoxyethoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (B6240887). These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.

A typical study would begin with geometry optimization of the this compound structure. This process finds the lowest energy conformation of the molecule. Following optimization, a frequency calculation is usually performed to ensure the structure is a true minimum on the potential energy surface.

From the optimized geometry, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be applied. NBO analysis examines the charge distribution within the molecule, revealing details about charge transfer and resonance effects. For this compound, this could elucidate the electronic interplay between the aromatic ring, the hydroxyl and aldehyde groups, and the methoxyethoxy side chain.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species.

To illustrate these concepts, the following table presents data from DFT calculations on the related compound, 3-hydroxy-4-methoxybenzaldehyde.

| Parameter | Value (for 3-hydroxy-4-methoxybenzaldehyde) | Significance for this compound |

| HOMO Energy | -6.3 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.2 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Data for 3-hydroxy-4-methoxybenzaldehyde is illustrative. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its rotatable methoxyethoxy side chain, MD simulations are invaluable for exploring its conformational landscape.

An MD simulation would begin by placing the molecule in a simulated box, often filled with a solvent like water, to mimic physiological or reaction conditions. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom over a set period.

By analyzing these trajectories, researchers can identify the most stable conformations of this compound and the energy barriers between them. This provides insight into the molecule's flexibility and the shapes it is most likely to adopt.

Furthermore, MD simulations can shed light on the interactions between this compound and its surrounding solvent molecules. The formation and dynamics of hydrogen bonds between the hydroxyl group of the molecule and water, for instance, can be studied in detail. Understanding these solvent interactions is crucial as they can significantly influence the molecule's properties and reactivity.

| MD Simulation Parameter | Information Gained for this compound |

| Conformational Analysis | Identification of low-energy conformers and rotational barriers of the methoxyethoxy side chain. |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the molecule and solvent. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating stability. |

Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and helps in understanding the potential biological activity of compounds like this compound.

In a docking study, a 3D model of the target protein is used. The ligand, this compound, is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of a docking study can predict whether the molecule is likely to bind to a specific protein and can reveal the key interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the hydroxyl and aldehyde groups of this compound could act as hydrogen bond donors and acceptors, respectively, with amino acid residues in the protein's binding pocket.

While no specific docking studies for this compound are published, studies on similar benzaldehyde (B42025) derivatives have been performed. For instance, docking studies on 3-hydroxy-4-methoxybenzaldehyde have shown its potential to interact with various biological targets.

| Docking Study Output | Insight for this compound | Example from related compounds |

| Binding Energy/Score | Predicts the strength of the interaction between the ligand and the target protein. | 3-hydroxy-4-methoxybenzaldehyde has shown binding energies around -5.7 kcal/mol with certain targets. |

| Binding Pose | Shows the 3D orientation of the ligand in the binding site. | |

| Key Interactions | Identifies specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, etc. |

The binding energy is illustrative and highly dependent on the specific protein target.

De Novo Design Approaches Utilizing the Chemical Compound’s Core Structure

De novo design is a computational strategy for designing new molecules with desired properties from scratch. The core structure of this compound, a substituted benzaldehyde, can serve as a scaffold or starting point for such design efforts.

In a typical de novo design workflow, the benzaldehyde core would be placed in the active site of a target protein. Algorithms would then be used to "grow" new functional groups onto this core or to link it with other molecular fragments, aiming to optimize interactions with the protein. These algorithms explore a vast chemical space to propose novel structures that are predicted to have high binding affinity and specificity.

Recent advances in artificial intelligence, particularly deep learning, have been applied to de novo design. These methods can learn the complex relationships between molecular structure and biological activity, enabling the generation of innovative drug candidates. The this compound scaffold could be used as a seed for these generative models.

| De Novo Design Step | Application to this compound Scaffold |

| Scaffold Selection | The substituted benzaldehyde core is chosen as the starting point. |

| Fragment Linking/Growing | New chemical moieties are computationally added to the scaffold to improve binding. |

| Scoring and Ranking | Proposed new molecules are evaluated and ranked based on predicted affinity and other properties. |

| Synthesis Prioritization | The most promising computationally designed molecules are selected for chemical synthesis and experimental testing. |

Theoretical Reaction Mechanism Investigations

For the synthesis of this compound, a likely route would involve the Williamson ether synthesis to introduce the methoxyethoxy group onto a dihydroxybenzaldehyde precursor. Theoretical calculations could be used to:

Model the reactants, products, and any intermediates.

Locate the transition state structure for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Calculate the activation energy of the reaction. This is the energy difference between the reactants and the transition state and is a key factor in determining how fast the reaction will proceed.

By comparing the activation energies of different possible pathways, a theoretical study can predict the most likely mechanism for the formation of this compound. This understanding can be used to optimize reaction conditions to improve yield and reduce byproducts.

| Parameter Calculated | Insight into Synthesis of this compound |

| Reactant/Product Energies | Determines the overall thermodynamics of the reaction (whether it is exothermic or endothermic). |

| Transition State Energy | Allows for the calculation of the activation energy. |

| Activation Energy | Predicts the kinetic feasibility of a proposed reaction step. |

| Reaction Coordinate | Provides a visual representation of the energy changes as the reaction progresses from reactants to products. |

Biological Activities and Preclinical Investigations of 3 Hydroxy 4 2 Methoxyethoxy Benzaldehyde and Its Analogues

In Vitro Antimicrobial Research

The antimicrobial capabilities of benzaldehyde (B42025) analogues have been evaluated against a spectrum of microbial pathogens. These studies are crucial in the search for new agents to combat infectious diseases.

Antibacterial Activity Against Gram-Positive Bacterial Strains

Derivatives of isovanillin (B20041), a close analogue of 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (B6240887), have been synthesized and assessed for their antibacterial efficacy. In one study, a series of bis-hydrazone substituted isovanillin derivatives were tested against Staphylococcus aureus and Enterococcus faecalis. While many of the derivatives showed limited activity, some exhibited moderate potential, indicating that structural modifications of the isovanillin scaffold can influence antibacterial potency researchgate.netdergipark.org.tr.

Another study investigated the antimicrobial activity of isovanillin itself and found it possessed effects against several bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis scispace.com. Similarly, research on vanillin (B372448), another isomer, has demonstrated its potent antibacterial activity against Staphylococcus aureus, with determined Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) nih.gov. Dihydroxybenzaldehyde derivatives have also shown antimicrobial activity against bovine mastitis strains of S. aureus, with a reported MIC50 of 500 mg/L frontiersin.orgnih.gov.

Table 1: Antibacterial Activity of Isovanillin Analogues against Gram-Positive Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Vanillin | Staphylococcus aureus (MDR ATCC43300) | 2500 | nih.gov |

| Gentisaldehyde | Staphylococcus aureus (bovine mastitis) | 500 (MIC50) | frontiersin.orgnih.gov |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (bovine mastitis) | 500 (MIC50) | frontiersin.orgnih.gov |

Antibacterial Activity Against Gram-Negative Bacterial Strains

The activity of benzaldehyde analogues extends to Gram-negative bacteria. Isovanillin has been shown to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa scispace.com. Further investigations into bis-hydrazone substituted isovanillin derivatives revealed significant inhibitory properties against E. coli. Specifically, certain compounds within this series displayed very low MIC values, some even more potent than the standard antibiotic ampicillin researchgate.netdergipark.org.tr.

Hydrazone Schiff bases synthesized from 3-hydroxybenzaldehyde (B18108), another key analogue, have also been evaluated. One derivative, S8, demonstrated strong inhibition against Escherichia coli researchgate.net. Vanillin has also been proven effective against multiple strains of multidrug-resistant E. coli and Salmonella, with MICs ranging from 1.25 to 2.5 mg/mL nih.gov.

Table 2: Antibacterial Activity of Isovanillin and 3-Hydroxybenzaldehyde Analogues against Gram-Negative Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isovanillin Derivative 3g | Escherichia coli (ATCC 25912) | 1.56 | researchgate.netdergipark.org.tr |

| Isovanillin Derivative 3j | Escherichia coli (ATCC 25912) | 6.25 | researchgate.netdergipark.org.tr |

| Vanillin | Escherichia coli (MDR) | 1250 | nih.gov |

| Vanillin | Salmonella (MDR) | 1250-2500 | nih.gov |

| 3-octyloxybenzaldehydesallycylhydrazide (S8) | Escherichia coli | Strong Inhibition | researchgate.net |

Antifungal Research

The antifungal potential of benzaldehyde analogues has been a subject of significant interest. Studies have shown that 3-hydroxybenzaldehyde can inhibit the biosynthesis of aflatoxin B1, a potent mycotoxin produced by Aspergillus flavus researchgate.net. At concentrations of 0.5 and 0.75 μg/mL, it inhibited aflatoxin production by 90% and 92%, respectively researchgate.net. Other benzaldehydes have also been identified as having potent antifungal activity, which is often increased by the presence of a hydroxyl group on the aromatic ring nih.gov. The mechanism of action for some of these compounds is believed to be through the disruption of cellular antioxidation processes in fungi nih.gov. Benzaldehyde derivatives have been shown to be effective against various species of Aspergillus and Penicillium nih.govmdpi.com.

Antioxidant Potential Evaluation

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate cellular oxidative stress pathways.

Free Radical Scavenging Assays

The antioxidant capacity of isovanillin has been demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. An IC50 value of 30.29 ± 1.86 µg/mL was reported, indicating its potential to neutralize free radicals scispace.com. However, it is noteworthy that a study on a series of bis-hydrazone substituted isovanillin derivatives found that none of the tested compounds exhibited potent antioxidant activity in DPPH, TEAC (Trolox Equivalent Antioxidant Capacity), or metal-chelating assays when compared to standard antioxidants researchgate.netdergipark.org.tr. This suggests that specific structural features are critical for the radical scavenging activity of isovanillin derivatives. Structure-activity relationship studies on various natural hydroxybenzaldehydes have been conducted using assays such as DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to compare their efficacy researchgate.net.

Table 3: DPPH Radical Scavenging Activity of Isovanillin

| Compound/Analogue | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Isovanillin | DPPH | 30.29 ± 1.86 | scispace.com |

Inhibition of Oxidative Damage Pathways

Beyond direct radical scavenging, benzaldehyde analogues have been shown to protect against oxidative damage by modulating key cellular pathways. 3-Hydroxybenzaldehyde has been found to inhibit the production of reactive oxygen species (ROS) plos.orgsemanticscholar.org. This compound also suppresses inflammatory responses triggered by oxidative stress by inhibiting the phosphorylation of NF-κB and p38 MAP kinase plos.orgsemanticscholar.orgmedchemexpress.com. Furthermore, it has been shown to increase the expression of NRF-2 and Heme oxygenase-1 (HO-1), which are crucial components of the cellular antioxidant defense system plos.org.

In animal models of brain injury induced by Angiostrongylus cantonensis infection, benzaldehyde was found to regulate cell apoptosis and oxidative stress nih.gov. Another analogue, p-hydroxybenzaldehyde, has demonstrated a protective effect against transient focal cerebral ischemia by regulating the expression of apoptosis-related proteins like Bcl-2 and Bax and improving mitochondrial function and oxidative stress indicators nih.gov. These findings highlight the therapeutic potential of these compounds in conditions associated with oxidative damage.

Anticancer Research in Cell Line Models

The anticancer potential of benzaldehyde derivatives, particularly those with hydroxyl and methoxy (B1213986) substitutions, has been a subject of considerable scientific inquiry. These investigations have primarily centered on their ability to induce cytotoxicity in cancer cells, trigger programmed cell death (apoptosis), and halt the cell division cycle.

A variety of benzaldehyde analogues have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. For instance, chalcones synthesized from isovanillin have shown potent anticancer activity. One such chalcone exhibited IC50 values of 5.4 µM, 10.45 µM, and 13.0 µM in MIA PaCa-2 (pancreatic cancer), A549 (lung cancer), and MCF7 (breast cancer) cell lines, respectively.

Furthermore, a study on di- and tri-hydroxybenzaldehydes revealed that 2,4,5-trihydroxybenzaldehyde (2,4,5-THBA) displays significant cytotoxicity against human leukemia HL-60 cells. nih.gov Similarly, a series of benzyloxybenzaldehyde derivatives were tested against the HL-60 cell line, with several compounds, including 2-(benzyloxy)-4-methoxybenzaldehyde and 2-(benzyloxy)-5-methoxybenzaldehyde, exhibiting significant activity at concentrations between 1 and 10 µM. researchgate.netnih.gov Vanillin, a closely related natural compound, has also been shown to inhibit the proliferation of melanoma cancer cell lines A2058 and A375. nih.gov

| Compound/Analogue | Cancer Cell Line | Effect | IC50 Value |

|---|---|---|---|

| Isovanillin-derived Chalcone | MIA PaCa-2 (Pancreatic) | Anticancer | 5.4 ± 0.7 µM |

| Isovanillin-derived Chalcone | A549 (Lung) | Anticancer | 10.45 ± 2.15 µM |

| Isovanillin-derived Chalcone | MCF7 (Breast) | Anticancer | 13.0 ± 1.68 µM |

| 2,4,5-Trihydroxybenzaldehyde | HL-60 (Leukemia) | Cytotoxicity | Not specified |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 (Leukemia) | Anticancer | 1-10 µM |

Beyond cytotoxicity, several analogues of this compound have been shown to induce apoptosis and modulate the cell cycle in cancer cells. For example, a novel vanillin derivative, 6-bromine-5-hydroxy-4-methoxybenzaldehyde (bromovanin), was found to elicit apoptosis and G2/M arrest in Jurkat human leukemia cells in a dose- and time-dependent manner. nih.govspandidos-publications.com This was accompanied by the cleavage of procaspase-3 and DNA-PKcs, key events in the apoptotic pathway. nih.gov

Similarly, certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in HL-60 cells, which was associated with a loss of mitochondrial membrane potential. nih.gov Research on vanillin has demonstrated its ability to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in low concentrations and at the G2/M phase in higher concentrations in HT-29 colon cancer cells. nih.gov Furthermore, 2'-hydroxycinnamaldehyde, a related compound, was found to induce apoptotic cell death in SW620 colon cancer cells. nih.gov Isoliensinine, a bis-benzylisoquinoline alkaloid, has been shown to induce G0/G1 cell cycle arrest in cervical cancer cells. nih.gov

| Compound/Analogue | Cancer Cell Line | Effect |

|---|---|---|

| 6-Bromine-5-hydroxy-4-methoxybenzaldehyde | Jurkat (Leukemia) | Induces apoptosis and G2/M cell cycle arrest |

| Benzyloxybenzaldehyde derivatives | HL-60 (Leukemia) | Induces apoptosis and G2/M cell cycle arrest |

| Vanillin | HT-29 (Colon) | Induces apoptosis and G0/G1 or G2/M cell cycle arrest |

| 2'-Hydroxycinnamaldehyde | SW620 (Colon) | Induces apoptosis |

| Isoliensinine | Cervical Cancer Cells | Induces G0/G1 cell cycle arrest |

While in vitro studies provide valuable initial data, the efficacy of a potential anticancer agent must be confirmed in living organisms. Preclinical studies using animal models are a critical step in this process. Research on a benzaldehyde derivative has shown that it can inhibit pancreatic tumor growth and lung metastasis in a mouse orthotopic transplantation model. nih.gov Another study focusing on dihydroxybenzene derivatives reported that 3,4-dihydroxybenzaldoxime exhibited significant antitumor activity against L1210 murine leukemia in vivo, with a 100% increase in life span (% ILS). nih.gov Vanillin has also demonstrated anti-tumor activity in an in vivo animal model of melanoma, where it was shown to reduce tumor size. nih.gov These findings underscore the potential of benzaldehyde analogues as effective anticancer agents in a preclinical setting.

Enzyme Modulation and Inhibition Studies

Enzymes play crucial roles in numerous physiological and pathological processes. The ability of chemical compounds to modulate the activity of specific enzymes is a key area of drug discovery. Analogues of this compound have been investigated for their inhibitory effects on enzymes such as tyrosinase and cholinesterases.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. Several benzaldehyde derivatives have been evaluated for their tyrosinase inhibitory activity. One study reported that 3,4-dihydroxybenzaldehyde-O-ethyloxime is a potent tyrosinase inhibitor with an IC50 value of 0.3 ± 0.1 mM. researchgate.net

Research on various 4-substituted benzaldehydes with electron-withdrawing groups has also provided insights into their tyrosinase inhibitory potential. For example, 4-bromobenzaldehyde and 4-chlorobenzaldehyde were found to inhibit mushroom tyrosinase with IC50 values of 114 µM and 175 µM, respectively. researchgate.net A novel synthetic compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, demonstrated a strong inhibitory effect on mushroom tyrosinase with an IC50 value of 4.1 ± 0.6 μM, which was significantly lower than that of the well-known inhibitor, kojic acid (22.0 ± 4.7 μM). mdpi.com

| Compound/Analogue | Source/Type | IC50 Value |

|---|---|---|

| 3,4-Dihydroxybenzaldehyde-O-ethyloxime | Synthetic | 0.3 ± 0.1 mM |

| 4-Bromobenzaldehyde | Mushroom Tyrosinase | 114 µM |

| 4-Chlorobenzaldehyde | Mushroom Tyrosinase | 175 µM |

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | Mushroom Tyrosinase | 4.1 ± 0.6 μM |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 22.0 ± 4.7 μM |

Phospholipase A2 (sPLA2) Inhibition Research

Secretory phospholipase A2 (sPLA2) enzymes are crucial mediators of inflammation through their role in the arachidonic acid pathway. While specific studies on the sPLA2 inhibitory activity of this compound are not available, the broader class of phenolic aldehydes, to which it belongs, has been a subject of interest in the development of anti-inflammatory agents. Synthetic and natural compounds are actively being explored for their potential to inhibit PLA2 enzymes and thereby modulate neuroinflammation and oxidative stress. nih.gov The development of inhibitors for human synovial fluid secretory phospholipase A2 (HSF-PLA2) is a key area of research, as this enzyme is found in high concentrations in the synovial fluid of patients with rheumatoid arthritis. bohrium.com

Lipoxygenase Inhibition Research

Lipoxygenases (LOX) are another family of enzymes involved in the inflammatory cascade, catalyzing the conversion of arachidonic acid to leukotrienes. The inhibition of LOX is a therapeutic strategy for inflammatory conditions. Although direct studies on this compound are lacking, research on related phenolic compounds provides some context. For instance, various plant extracts containing phenolic compounds have demonstrated lipoxygenase inhibitory activity. nih.gov The structural features of these compounds, such as the presence of catechol moieties, have been shown to be important for their inhibitory effects on both 5-lipoxygenase and 15-lipoxygenase. frontiersin.org

Sphingosine Kinase Inhibition Research

Sphingosine kinases (SphK) and their product, sphingosine-1-phosphate (S1P), are key regulators of various cellular processes, including proliferation, inflammation, and cancer. The inhibition of SphK is a promising therapeutic target. While there is no specific data on this compound, research on sphingosine analogues has led to the development of selective inhibitors for the two isoforms, SphK1 and SphK2. strath.ac.ukplos.org The development of potent and selective SphK inhibitors is an active area of research, with various scaffolds, including amidine-based compounds, being investigated. nih.gov

Kinase Inhibition Profiling

The broader family of kinases plays a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Vanillin, a close analogue of this compound, has been identified as a novel inhibitor of class I phosphoinositide 3-kinases (PI3Ks). acs.org Studies have shown that vanillin can inhibit the lipid kinase activity of all class I PI3K isoforms. acs.org Furthermore, vanillin has been reported to inhibit DNA-dependent protein kinase (DNA-PK), a crucial component of the non-homologous end-joining DNA repair pathway. nih.gov The aldehyde group in the vanillin structure appears to be critical for this inhibitory activity. nih.gov

Immunomodulatory Effects and Receptor Agonism/Antagonism

Toll-like Receptor Modulation

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. Vanillin and its analogues have been shown to modulate TLR signaling. Specifically, vanilloids have been found to inhibit the homodimerization of the Toll-like receptor-4 (TLR-4)/Myeloid differentiation factor 2 (MD-2) complex, which is a critical step in the inflammatory response to bacterial lipopolysaccharide (LPS). nih.gov Another analogue, o-vanillin, has been identified as an inhibitor of TLR2 signaling. nih.gov Research suggests that vanillin may act as an inhibitor of TLR2, thereby reducing the inflammatory response. mdpi.com

Cytokine Production Modulation

The modulation of cytokine production is a key aspect of the anti-inflammatory effects of various compounds. Vanillin has been shown to significantly decrease the production of pro-inflammatory cytokines in various cell models. In lipopolysaccharide (LPS)-stimulated microglial cells, vanillin reduced the production of nitric oxide and pro-inflammatory cytokines, including interleukin (IL)-1β, tumor necrosis factor-α (TNF-α), and IL-6. nih.gov Similarly, in LPS-stimulated RAW 264.7 macrophages, vanillin was found to decrease the expression of IL-6, TNF-α, and IL-1β. researchgate.net Further studies have demonstrated that the gastroprotective effect of vanillin is linked to its anti-inflammatory activity, characterized by a decrease in the levels of TNF-α, IL-6, IL-1β, and IFN-γ, and an increase in the anti-inflammatory cytokine IL-10. nih.gov This modulation of cytokine production is often associated with the inhibition of the NF-κB signaling pathway. nih.govnih.gov

DNA Interaction Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. Analogues of this compound, such as vanillin, have been investigated for their ability to bind to and induce cleavage of DNA.

Studies on vanillin and its derivatives have shed light on their potential to interact with DNA. Vanillin has been shown to inhibit the activity of DNA-dependent protein kinase (DNA-PK), a crucial enzyme involved in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks nih.gov. This inhibition suggests a direct or indirect interaction with the DNA-PK complex or DNA itself. The aldehyde group of vanillin is thought to play a critical role in this inhibitory activity, potentially through the formation of a Schiff base with lysine residues in the active site of the enzyme nih.gov.

Furthermore, biophysical and computational studies have been employed to understand the interaction between vanillin and DNA. These studies help in deciphering the binding mode and affinity, providing insights into how such molecules can modulate DNA-related processes nih.gov. While the precise binding mode of vanillin to DNA is a subject of ongoing research, it is evident that this interaction is significant enough to interfere with DNA repair mechanisms.

Metal complexes incorporating benzaldehyde derivatives have also been explored for their DNA binding capabilities. For instance, ruthenium(II) complexes of benzaldehyde 4-methyl-3-thiosemicarbazones have been shown to bind to DNA, with intercalation being a proposed mode of interaction nih.gov. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to significant structural distortions and interfere with DNA replication and transcription.

Table 1: Investigated DNA Binding Properties of Analogous Compounds

| Compound/Analogue | Method of Study | Key Findings | Reference |

| Vanillin | Inhibition of DNA-PK | Inhibits non-homologous DNA end-joining by targeting DNA-PK. | nih.gov |

| Vanillin | Biophysical and Computational Analysis | Elucidates the interaction dynamics between vanillin and DNA. | nih.gov |

| Ruthenium(II) complexes of benzaldehyde thiosemicarbazones | Absorption Spectroscopy | Binds to DNA, likely through an intercalative mechanism. | nih.gov |

The ability of a compound to induce DNA cleavage is a hallmark of many chemotherapeutic agents. While direct evidence for DNA cleavage by this compound is not available, studies on related structures provide valuable insights.

For instance, certain di- and trihydroxyalkylbenzenes have been shown to cause Cu(II)-dependent DNA strand scission researchgate.net. The mechanism is believed to involve the generation of reactive oxygen species (ROS) that subsequently damage the DNA backbone. This suggests that the hydroxyl substitutions on the benzene (B151609) ring, a feature shared by this compound, could be important for such activity, especially in the presence of transition metal ions.

Furthermore, metal complexes of benzaldehyde derivatives have demonstrated DNA cleavage capabilities. Ruthenium(II) complexes of benzaldehyde 4-methyl-3-thiosemicarbazones have been observed to cleave DNA in a dose-dependent manner nih.gov. Similarly, Fe(II) and Zn(II) complexes containing mixed ligands have shown significant nuclease activity . These findings highlight the potential for benzaldehyde derivatives to act as DNA cleaving agents when coordinated with a suitable metal center. The cleavage mechanism often involves the production of diffusible hydroxyl radicals, which are highly reactive and can abstract hydrogen atoms from the deoxyribose sugar, leading to strand breaks.

Table 2: DNA Cleavage Activities of Related Compound Classes

| Compound Class | Key Features | Proposed Mechanism | Reference |

| Di- and Trihydroxyalkylbenzenes | Hydroxyl groups on the benzene ring | Cu(II)-dependent generation of reactive oxygen species. | researchgate.net |

| Ruthenium(II) complexes of benzaldehyde thiosemicarbazones | Metal-ligand complex | Oxidative cleavage, dose-dependent. | nih.gov |

| Fe(II) and Zn(II) mixed-ligand complexes | Metal-ligand complex | Nuclease activity, likely involving radical species. |

Other Emerging Biological Activities

Beyond DNA interactions, analogues of this compound have been reported to exhibit a wide array of other biological activities, suggesting that this compound class holds promise for various therapeutic applications.

Vanillin, the most studied analogue, has demonstrated a broad spectrum of pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory properties nih.govpreprints.org. Its antioxidant activity is attributed to the phenolic hydroxyl group, which can scavenge free radicals and reduce oxidative stress nih.gov. This property is significant as oxidative stress is implicated in the pathogenesis of numerous diseases.

Furthermore, derivatives of 4-hydroxy-3-methoxy-benzaldehyde, such as aroyl hydrazones, have been synthesized and evaluated for their antimicrobial activities researchgate.net. These compounds have shown efficacy against various bacterial strains. The structural modifications on the benzaldehyde core can significantly influence the antimicrobial potency.

Enzyme inhibition is another important biological activity of this class of compounds. 3-Hydroxy-4-methoxybenzaldehyde has been identified as a selective inhibitor of aldehyde oxidase himedialabs.com. Moreover, various hydroxybenzaldehyde derivatives have been investigated for their inhibitory effects on enzymes like tyrosinase and cholinesterase researchgate.net. For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to disrupt ergosterol biosynthesis in fungi, indicating its potential as an antifungal agent frontiersin.org.

Analogues such as 2,4-dihydroxybenzaldehyde have been reported to possess anti-inflammatory and anti-angiogenic activities biomolther.org. These effects are often mediated through the suppression of key inflammatory mediators and signaling pathways.

Table 3: Summary of Other Emerging Biological Activities of Analogues

| Biological Activity | Key Findings for Analogues | Potential Implication |

| Antioxidant | Vanillin exhibits free radical scavenging activity. nih.gov | Protection against oxidative stress-related diseases. |

| Antimicrobial | Aroyl hydrazone derivatives of vanillin show antibacterial effects. researchgate.net | Development of new antibacterial agents. |

| Enzyme Inhibition | 3-Hydroxy-4-methoxybenzaldehyde inhibits aldehyde oxidase himedialabs.com; 2-hydroxy-4-methoxybenzaldehyde inhibits fungal ergosterol biosynthesis. frontiersin.org | Therapeutic intervention in metabolic and infectious diseases. |

| Anti-inflammatory | 2,4-Dihydroxybenzaldehyde demonstrates anti-inflammatory properties. biomolther.org | Treatment of inflammatory conditions. |

| Anti-angiogenic | 2,4-Dihydroxybenzaldehyde inhibits angiogenesis. biomolther.org | Potential application in cancer therapy. |

Mechanism of Action Elucidation at Cellular and Molecular Levels

Target Identification and Validation through Proteomic Approaches

Proteomics is a powerful methodology for identifying the protein targets of a bioactive compound. This approach analyzes global changes in the proteome—the entire set of proteins expressed by a cell or organism—upon treatment with the compound. Techniques such as two-dimensional gel electrophoresis (2DE) coupled with mass spectrometry can reveal proteins that are differentially expressed or post-translationally modified in the presence of the compound. nih.govnih.gov

For a compound like 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (B6240887), a chemical proteomics strategy could be employed. This involves immobilizing the compound on a solid support (like a resin) to "capture" binding proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. A more advanced method, thermal proteome profiling (TPP), measures changes in the thermal stability of proteins across the proteome, as ligand binding typically stabilizes a target protein at higher temperatures.

While no such study has been performed on this compound, research on other phenolic compounds has successfully used proteomics to identify targets involved in oxidative stress and cellular metabolism. nih.gov A hypothetical proteomic study on this compound might identify proteins involved in pathways modulated by its structural relatives, such as aldehyde dehydrogenases or signaling kinases.

Receptor Binding Assays and Ligand-Binding Kinetics

To determine if a compound interacts with a specific receptor, researchers use binding assays. These experiments quantify the affinity (typically as the dissociation constant, Kd) and kinetics (association and dissociation rates, kon and koff) of the ligand-receptor interaction. Common methods include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Currently, there are no public data from receptor binding assays for this compound. Research on its analogue, 3-hydroxybenzaldehyde (B18108), suggests potential interactions with signaling pathways that are often initiated at cell-surface receptors, but direct receptor binding has not been characterized. biocrick.comnih.gov If a primary protein target were identified through proteomics, binding assays would be the next critical step for validation.

A hypothetical binding assay could generate data as shown in the table below, illustrating how the affinity of the compound for a putative target would be quantified.

Table 1: Illustrative Receptor Binding Assay Data This table is for illustrative purposes only and does not represent actual experimental data.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Kd (Dissociation Constant) | The concentration of ligand at which half the receptor binding sites are occupied. A lower Kd indicates higher binding affinity. | 50 nM |

| kon (Association Rate) | The rate at which the ligand binds to the receptor. | 2 x 105 M-1s-1 |

| koff (Dissociation Rate) | The rate at which the ligand dissociates from the receptor. | 1 x 10-2 s-1 |

Cellular Signaling Pathway Analysis (e.g., MAPK, NF-κB, STAT3)

Many bioactive molecules exert their effects by modulating key cellular signaling pathways that control inflammation, cell proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription (STAT3) pathways are frequent targets. nih.govnih.gov Analysis often involves treating cells with the compound and measuring the phosphorylation status of key proteins in these cascades using techniques like Western blotting.

Direct studies on this compound are unavailable, but research on its structural relatives provides valuable insights. For example, 3-hydroxybenzaldehyde (3-HBA) has been shown to inhibit the phosphorylation of NF-κB (p65 subunit) and p38 MAPK in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α. nih.govmedchemexpress.com Similarly, 4-hydroxybenzaldehyde (B117250) (4-HBA) was found to activate the Src/MAPK pathway in keratinocytes to promote cell migration. researchgate.net This suggests that the core benzaldehyde (B42025) structure is capable of modulating these critical pathways, and it is plausible that this compound could have similar or unique regulatory effects.

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomics provides a snapshot of the complete set of RNA transcripts in a cell, revealing how a compound alters gene expression. Techniques like RNA-sequencing (RNA-seq) or DNA microarrays can identify genes that are up- or down-regulated following treatment. This information helps to build a comprehensive picture of the compound's cellular impact and can uncover novel mechanisms or affected pathways.

No transcriptomic data currently exist for this compound. Such an analysis would be a powerful discovery tool. For instance, if the compound were to modulate the NF-κB pathway, a transcriptomic analysis would likely show changes in the expression of NF-κB target genes, which include numerous cytokines, chemokines, and anti-apoptotic factors. nih.gov

Table 2: Example of Potential Gene Expression Changes This table is hypothetical and illustrates potential outcomes of a transcriptomic study based on related compounds.

| Gene Target | Pathway | Predicted Change | Potential Effect |

|---|---|---|---|

| ICAM-1 | NF-κB Signaling | Down-regulated | Reduced cell adhesion/inflammation |

| VCAM-1 | NF-κB Signaling | Down-regulated | Reduced cell adhesion/inflammation |

| Cyclin D1 | Cell Cycle | Down-regulated | Inhibition of cell proliferation |

| Heme Oxygenase-1 (HO-1) | Oxidative Stress | Up-regulated | Antioxidant response |

Enzyme Kinetics and Active Site Characterization

Enzyme inhibition is a common mechanism of action for drug-like molecules. Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (typically as Ki or IC50 values).

The close structural analogue of the target compound, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), is a known selective inhibitor of aldehyde oxidase. medchemexpress.comwikipedia.orgchemicalbook.com It is metabolized primarily by a different enzyme, aldehyde dehydrogenase. wikipedia.org This specificity is a key aspect of its biological activity. Another related compound, 3-hydroxybenzaldehyde, is a substrate for aldehyde dehydrogenase. medchemexpress.com Given these precedents, it would be logical to investigate whether this compound acts as a substrate or inhibitor for these or other related enzymes. Kinetic assays, such as those employing Michaelis-Menten analysis, would be essential for characterizing these potential interactions. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation Between Structural Features and Biological Potency

The biological potency of benzaldehyde (B42025) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Research on various series of substituted benzaldehydes has consistently highlighted the importance of hydroxyl and alkoxy groups in modulating their activity.

In studies on the inhibition of phenoloxidase, a key enzyme in insects, a series of 18 benzaldehyde derivatives were investigated. nih.gov The results indicated that the hydrophobicity of the substituent at the para-position of the aldehyde group played a major role in the inhibitory activity. nih.gov For instance, an increase in the Hansch-Fujita π value, a measure of hydrophobicity, of the para-substituent led to a significant increase in the 50% inhibitory concentration (IC50). nih.gov This suggests that for 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (B6240887), the lipophilic character of the 2-methoxyethoxy group at the 4-position could be a critical determinant of its potency. Furthermore, the presence of a hydroxyl group at the ortho-position to the aldehyde was found to enhance inhibitory activity, likely through the formation of an intramolecular hydrogen bond. nih.gov In the case of this compound, the hydroxyl group is at the meta-position, which might result in a different interaction profile.

The antimicrobial activity of benzaldehyde derivatives also demonstrates a strong dependence on their substitution pattern. In a study on polymers functionalized with benzaldehyde derivatives, it was observed that the antimicrobial activity increased with the number of phenolic hydroxyl groups. nih.gov This suggests that the hydroxyl group at the 3-position of this compound is likely to contribute positively to its potential antimicrobial properties. Another study on hydrazone Schiff bases of 3-hydroxybenzaldehyde (B18108) derivatives showed that the introduction of a long alkoxy chain at the 3-position enhanced antibacterial activity against Escherichia coli, with the 3-(octyloxy)benzaldehyde derivative showing strong inhibition. analis.com.my This again points towards the significance of the lipophilic alkoxy group for biological activity.

The following table summarizes the inhibitory activity of some benzaldehyde derivatives against phenoloxidase, illustrating the effect of different substituents.

| Compound | Substituent(s) | IC50 (mM) nih.gov |

| Cuminaldehyde | 4-isopropyl | 0.0067 |

| Vanillin (B372448) | 4-hydroxy, 3-methoxy | 38 |

| 4-Hydroxybenzaldehyde (B117250) | 4-hydroxy | - |

| 2,4-Dihydroxybenzaldehyde | 2,4-dihydroxy | - |

Note: IC50 values are indicative of the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. Data for 4-Hydroxybenzaldehyde and 2,4-Dihydroxybenzaldehyde were mentioned in the context of antimicrobial activity but specific inhibitory concentrations against phenoloxidase were not provided in the cited source.

Elucidation of Key Pharmacophores and Auxophores

A pharmacophore is a three-dimensional arrangement of electronic and steric features that are essential for a molecule to interact with a specific biological target and trigger a response. nih.gov An auxophore refers to a part of the molecule that is not essential for activity but can modulate the potency or pharmacokinetic properties.

In the context of antimicrobial activity, the phenolic hydroxyl group and the alkoxy group are crucial pharmacophoric/auxophoric features. The hydroxyl group can act as a hydrogen bond donor, interacting with target proteins on the microbial cell surface, leading to membrane disruption. nih.gov The lipophilic alkoxy chain, such as the 2-methoxyethoxy group, can enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria, thereby increasing its effective concentration at the target site. analis.com.my

For cholinesterase inhibitors, the aromatic ring often serves as a key recognition element, binding to the active site of the enzyme. The substituents on the ring then form specific interactions that determine the inhibitory potency and selectivity. nih.govmdpi.com In the case of this compound, the hydroxyl and the flexible 2-methoxyethoxy groups could potentially interact with different sub-pockets within the cholinesterase active site.

Computational QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are powerful tools for predicting the activity of new compounds and for understanding the molecular properties that are important for a specific biological effect.

Several 3D-QSAR studies have been performed on benzaldehyde derivatives, providing insights that can be extrapolated to this compound. For a series of benzaldehyde thiosemicarbazones acting as phenoloxidase inhibitors, robust 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models, which had high predictive power (q² > 0.9), indicated that both steric and electrostatic fields around the molecules were critical for their inhibitory activity. nih.gov The models suggested that bulky substituents at certain positions could either enhance or decrease activity, depending on the shape of the enzyme's active site.

The general workflow for developing a 3D-QSAR model involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to derive a correlation between the molecular fields and the biological activities.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external test sets.

The following table presents the statistical parameters of a 3D-QSAR model developed for benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors. nih.gov

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated r²) | 0.926 | 0.933 |

| r² (non-cross-validated r²) | 0.986 | 0.984 |

| Optimal Components | 6 | 6 |

q² and r² values close to 1.0 indicate a highly predictive and robust model.

While a specific QSAR model for this compound is not available, these findings suggest that a similar computational approach could be effectively used to predict its biological activities and to design more potent analogs.

Impact of Substituent Effects on Biological Profiles

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the reactivity of the aldehyde group and the acidity of the phenolic hydroxyl group. In the case of this compound, the hydroxyl group is an EDG, while the aldehyde group is an EWG. The 2-methoxyethoxy group is also an EDG. The interplay of these electronic effects can modulate the molecule's interaction with biological targets. For phenoloxidase inhibition by benzaldehyde derivatives, the electron-donating effect of the para-substituent was found to be less important than its hydrophobicity. nih.gov

Steric Effects: The size and shape of the substituents play a crucial role in determining how well the molecule fits into the binding site of a biological target. The 2-methoxyethoxy group in this compound is relatively large and flexible. This flexibility might allow it to adopt different conformations to fit into various binding pockets, potentially leading to a broader range of biological activities. However, excessive steric bulk can also be detrimental to activity if it prevents the molecule from accessing the active site.

Advanced Research Applications of 3 Hydroxy 4 2 Methoxyethoxy Benzaldehyde

Role as Building Blocks in Complex Molecule Synthesis

The utility of substituted benzaldehydes as foundational units in the synthesis of more complex molecules is well-established. The aldehyde and hydroxyl groups on the aromatic ring are key reactive sites for a variety of chemical transformations.

While direct examples for 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (B6240887) are not extensively documented, its close analog, 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), serves as a crucial starting reagent. It has been used in the two-step stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 and in the synthesis of glycitein. sigmaaldrich.com Furthermore, isovanillin (B20041) readily undergoes condensation reactions with compounds like furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to form Schiff bases. sigmaaldrich.com

Similarly, 4-Hydroxy-3-methoxy-benzaldehyde (vanillin) is widely used to prepare aroyl hydrazone derivatives through reactions with various hydrazides. researchgate.netrsc.orgresearchgate.net These hydrazones are not merely intermediates; they are often the target molecules for biological evaluation or can be used as building blocks for synthesizing heterocyclic compounds like oxadiazoles, azetidinones, and formazan (B1609692) derivatives. researchgate.net Research has demonstrated that benzoyl hydrazones synthesized from the related 3,5-dimethoxy-4-hydroxybenzaldehyde possess significant antioxidant and enzyme inhibition capabilities. tubitak.gov.trnih.gov

Given that this compound possesses the same reactive aldehyde and phenolic hydroxyl groups, it is a highly suitable candidate for these types of synthetic applications. The 2-methoxyethoxy side chain can influence properties such as solubility, lipophilicity, and metabolic stability in the final complex molecules, offering a valuable alternative to the more common methoxy-substituted analogs.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and quantifying biological processes in real-time. Substituted benzaldehydes serve as excellent scaffolds for such probes due to their reactivity and the influence of their substituents on spectroscopic properties.

A key example is the development of an isotopically labeled probe, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde . whiterose.ac.uk This compound was synthesized to serve as a common intermediate for creating ¹³C-labeled versions of biologically active molecules, enabling their study through molecular imaging techniques like dynamic nuclear polarization. whiterose.ac.uk The strategic placement of the ¹³C label allows researchers to distinguish between a parent drug and its metabolites in biological systems, providing critical information on therapeutic action and efficacy. whiterose.ac.uk

The structure of this compound is analogous to these precursors. It could be isotopically labeled (e.g., with ¹³C or ³H) on its aromatic ring, aldehyde group, or the methoxyethoxy side chain. Such a labeled version could then be used to synthesize more complex probes to investigate enzyme activity, receptor binding, or the metabolic fate of molecules containing this moiety. The development of fluorescent probes for detecting aldehydes in living systems is an active area of research, and substituted benzaldehydes are key to tuning the probes' properties. rsc.orgrsc.org

Applications in Materials Science Research

The electronic and structural properties of substituted benzaldehydes make them attractive for the development of novel materials with specific optical or polymeric properties.

Nonlinear Optical (NLO) Properties

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov These properties typically arise from molecules that have a π-conjugated system connecting electron-donating and electron-accepting groups, which facilitates charge transfer.

Research into 3-methoxy-4-hydroxy-benzaldehyde has shown it to be a promising organic NLO crystal. researchgate.net Its molecular structure provides the necessary electronic asymmetry. Theoretical and experimental studies on various substituted benzaldehydes and related structures confirm that the interplay between donor and acceptor groups is critical for achieving high NLO response. aip.orgdoi.orgbath.ac.uk this compound fits this molecular design template perfectly, featuring an electron-donating hydroxyl group and an electron-withdrawing aldehyde group attached to a benzene (B151609) ring. This makes it a strong candidate for investigation as a new NLO material, either in crystalline form or as a chromophore incorporated into a polymer matrix.

Polymer Chemistry and Macrocycle Synthesis

The aldehyde functional group is a versatile handle for incorporating molecules into larger structures like polymers and macrocycles. Benzaldehyde-functionalized polymers have been constructed and used to form polymer vesicles, also known as polymersomes. nih.gov The aldehyde groups within the vesicle walls can be used for cross-linking or for attaching other functional molecules, such as fluorescent dyes. nih.gov Anionic copolymerization of phthalaldehyde with electron-deficient benzaldehydes has been shown to be a viable route to creating functional, trigger-degradable polymer networks. acs.org

Furthermore, the aldehyde group is a key participant in multicomponent reactions used for the efficient, two-step synthesis of complex artificial macrocycles. nih.gov These reactions show exceptional tolerance for various functional groups. Given its reactive aldehyde, this compound could be readily employed as a comonomer in polymerization reactions or as a component in the synthesis of novel macrocyclic structures. researchgate.netpolympart.com The methoxyethoxy group could impart desirable properties, such as increased solubility or flexibility, to the resulting polymer or macrocycle.

Utilization in Analytical Chemistry Method Development

In analytical chemistry, precision and specificity are paramount. Substituted benzaldehydes are important both as target analytes and as reagents for developing new analytical methods. laboratuar.com The aldehyde group is particularly reactive, allowing for derivatization to enhance detection by techniques like high-performance liquid chromatography (HPLC). nih.gov